molecular formula C16H16O2 B14220481 (2R)-2-(Benzyloxy)-1-phenylpropan-1-one CAS No. 824390-42-3

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one

Cat. No.: B14220481
CAS No.: 824390-42-3
M. Wt: 240.30 g/mol
InChI Key: YLJDSYYCRXITBF-CYBMUJFWSA-N
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Description

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one typically involves the reaction of benzyl alcohol with a suitable phenylpropanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl alcohol, followed by the addition of the phenylpropanone derivative to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2R)-2-(Benzyloxy)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(Benzyloxy)propane-1,2-diol
  • (2R)-2-[2-(Benzyloxy)ethyl]oxirane

Uniqueness

(2R)-2-(Benzyloxy)-1-phenylpropan-1-one is unique due to its specific chiral center and the presence of both benzyloxy and phenyl groups. This combination of features makes it particularly useful in the synthesis of chiral pharmaceuticals and other complex organic molecules. Compared to similar compounds, it offers distinct reactivity and selectivity in various chemical reactions.

Properties

CAS No.

824390-42-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2R)-1-phenyl-2-phenylmethoxypropan-1-one

InChI

InChI=1S/C16H16O2/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3/t13-/m1/s1

InChI Key

YLJDSYYCRXITBF-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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